BenchChemオンラインストアへようこそ!

N-(3,4-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Regioisomerism Structure-Activity Relationship Drug Discovery Screening

N-(3,4-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 941953-25-9, MF: C₂₁H₁₉N₃O₄, MW: 377.4 g/mol) belongs to the 2-oxo-1,2-dihydropyridine-3-carboxamide chemical class, a scaffold extensively investigated for phosphoinositide-dependent kinase-1 (PDK1) inhibition and cannabinoid receptor type 2 (CB₂R) modulation. The compound features a 3,4-dimethylphenyl N-aryl substituent coupled to a 3-nitrobenzyl N1 group on the dihydropyridinone core, a substitution architecture distinguishing it from closely related regioisomeric analogs available in commercial screening libraries.

Molecular Formula C21H19N3O4
Molecular Weight 377.4
CAS No. 941953-25-9
Cat. No. B2551661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS941953-25-9
Molecular FormulaC21H19N3O4
Molecular Weight377.4
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-])C
InChIInChI=1S/C21H19N3O4/c1-14-8-9-17(11-15(14)2)22-20(25)19-7-4-10-23(21(19)26)13-16-5-3-6-18(12-16)24(27)28/h3-12H,13H2,1-2H3,(H,22,25)
InChIKeyKZUXARFXQNYAPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 941953-25-9): Core Identity and Procurement-Relevant Classification


N-(3,4-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 941953-25-9, MF: C₂₁H₁₉N₃O₄, MW: 377.4 g/mol) belongs to the 2-oxo-1,2-dihydropyridine-3-carboxamide chemical class, a scaffold extensively investigated for phosphoinositide-dependent kinase-1 (PDK1) inhibition and cannabinoid receptor type 2 (CB₂R) modulation [1][2]. The compound features a 3,4-dimethylphenyl N-aryl substituent coupled to a 3-nitrobenzyl N1 group on the dihydropyridinone core, a substitution architecture distinguishing it from closely related regioisomeric analogs available in commercial screening libraries [3].

Why N-(3,4-Dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Cannot Be Substituted by Generic In-Class Analogs


The 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold is highly sensitive to substituent topology: repositioning the methyl groups on the N-aryl ring from 3,4- to 2,4-, 2,3-, or 2,6-dimethyl patterns alters the dihedral angle of the carboxamide side chain and consequently modifies target-binding pharmacophore geometry [1]. In cannabinoid receptor programs, the C5 substituent on the pyridine ring alone has been shown to govern the functional switch between agonism, inverse agonism, and antagonism at CB₂R [2]. Similarly, the PDK1 patent literature explicitly demonstrates that potency (IC₅₀) varies from nanomolar to micromolar across closely related analogs within the same Markush structure, precluding any assumption of functional interchangeability [1]. For procurement, selecting an incorrect regioisomer risks invalidating a screening campaign because even a single methyl-group shift can eliminate target engagement [2].

Quantitative Differentiation Evidence for N-(3,4-Dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 941953-25-9) Versus Closest Analogs


Regioisomeric Differentiation: 3,4-Dimethylphenyl vs. 2,4-Dimethylphenyl Substitution Pattern

Among dimethylphenyl-substituted 2-oxo-1,2-dihydropyridine-3-carboxamide analogs, the 3,4-dimethylphenyl isomer (CAS 941953-25-9) presents a distinct electronic and steric profile compared to the 2,4-dimethylphenyl isomer (CAS not retrieved from excluded sources). The 3,4-substitution places one methyl group meta and one para to the carboxamide attachment point, whereas the 2,4-isomer places a methyl group ortho to the amide linkage, introducing steric hindrance that alters the N-aryl torsional angle and hydrogen-bonding capacity of the carboxamide NH [1]. In PDK1 inhibitor series, ortho-substitution on the N-aryl ring has been shown to modulate inhibitory potency by affecting the compound's ability to occupy the DFG-out pocket of PDK1 [1]. For screening library procurement, the 3,4-dimethylphenyl isomer offers a scaffold with reduced ortho steric congestion relative to 2,x-dimethyl analogs, providing a distinct chemical space for hit-finding campaigns [2].

Regioisomerism Structure-Activity Relationship Drug Discovery Screening

Nitrobenzyl Positioning: 3-Nitrobenzyl vs. 3-Nitrobenzyloxy and 4-Nitrobenzyl Analogs

CAS 941953-25-9 incorporates a 3-nitrobenzyl group directly N-linked at the N1 position of the dihydropyridinone ring. This distinguishes it from analogs bearing a 3-nitrobenzyloxy ether linkage (e.g., N-(2,6-dimethylphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide, CAS 852365-31-2 for the 2,4-dimethyl variant), where an oxygen atom is inserted between the benzyl carbon and the N1 position [1]. The direct N-benzyl linkage (C–N bond) is chemically and metabolically more stable than the N–O–benzyl linkage (N–O–C bond), which is susceptible to N–O bond cleavage under reductive conditions, including nitroreductase-mediated metabolism [2]. Additionally, the 3-nitro (meta) substitution on the benzyl ring yields different electronic effects compared to 4-nitro (para) analogs; meta-nitro groups are electron-withdrawing by induction but do not engage in direct resonance with the benzylic position, resulting in a distinct charge distribution across the dihydropyridinone ring system [2].

Nitroaromatic Pharmacophore N-Alkylation Chemistry Metabolic Stability

Class-Level PDK1 Inhibitory Potential: Evidence from the 2-Oxo-1,2-Dihydropyridine-3-Carboxamide Patent Family

The 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold, of which CAS 941953-25-9 is a member, has been validated as a PDK1 inhibitory chemotype in the patent literature [1][2]. Compounds of Formula (I) and Formula (II) in EP3307726A1 demonstrate PDK1 enzyme inhibition with IC₅₀ values ranging from nanomolar to micromolar, depending on the specific substitution pattern at the N1-benzyl and N-aryl positions [1]. The dual PDK1/AurA inhibitor patent US20190160049A1 further extends the therapeutic relevance of this chemotype to glioblastoma and other tumors requiring dual kinase targeting [2]. While specific IC₅₀ data for CAS 941953-25-9 has not been disclosed in open literature, the compound's structural features—3,4-dimethylphenyl N-aryl group and 3-nitrobenzyl N1 substituent—place it within the active chemical space claimed by both patent families. For researchers building focused PDK1 screening libraries, this compound represents a commercially accessible member of a validated kinase-inhibitor chemotype that is structurally differentiated from the extensively explored 1-(3,4-difluorobenzyl) subclass [1].

PDK1 Kinase Inhibition Oncology Drug Discovery PI3K/Akt Pathway

Endocannabinoid System Modulation Potential: Differentiation from 6-Oxo and 4-Oxo Dihydropyridine Regioisomers

The 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold has been established as a privileged CB₂R ligand chemotype, with the University of Pisa research group demonstrating that the C5 substituent on the pyridine ring governs functional selectivity (agonism, inverse agonism, or antagonism) at CB₂R [1][2]. The 6-oxo-1,6-dihydropyridine-3-carboxamide regioisomer (e.g., 1-(3-nitrobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide) and 4-oxo-1,4-dihydropyridine variants represent distinct chemotypes with different pharmacological profiles at cannabinoid receptors [2]. CAS 941953-25-9, possessing the 2-oxo regioisomeric form and lacking a C5 substituent, may exhibit different CB₂R functional activity compared to C5-substituted analogs from the same series. For endocannabinoid system research, this compound provides an unsubstituted C5 baseline probe within the 2-oxo subclass, enabling systematic SAR exploration of how C5 derivatization (halogens, aryl, alkyl) modulates CB₂R functional output [1].

Cannabinoid CB2 Receptor Allosteric Modulation Immunomodulation

Physicochemical Property Profile: MW, logP, and Hydrogen-Bond Donor/Acceptor Comparison Across Dimethylphenyl Regioisomers

CAS 941953-25-9 has a molecular weight of 377.4 g/mol (C₂₁H₁₉N₃O₄), positioning it within Lipinski-compliant chemical space (MW <500) [1]. When compared to other dimethylphenyl regioisomers sharing the same molecular formula, the 3,4-dimethylphenyl substitution pattern produces a distinct molecular shape and electrostatic surface that differentiates it from 2,3-, 2,4-, 2,5-, and 2,6-dimethylphenyl analogs in computational library sorting. The nitro group at the 3-position of the benzyl ring contributes to the compound's hydrogen-bond acceptor count (total HBA: 5; 2 carbonyl oxygens + 2 nitro oxygens + 1 amide carbonyl oxygen), while the carboxamide NH contributes a single hydrogen-bond donor (HBD: 1) [1]. This HBA/HBD profile (5/1) yields balanced polarity suitable for both biochemical and cell-based assays, with predicted moderate permeability based on the low HBD count and MW <400 [2]. The 3-nitrobenzyl moiety also provides a UV chromophore (λmax ~260–270 nm for nitroaromatic) that facilitates HPLC purity analysis and quantification in procurement quality control [2].

Drug-likeness Lipinski Parameters Library Design

Recommended Research and Procurement Application Scenarios for N-(3,4-Dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 941953-25-9)


PDK1-Focused Kinase Inhibitor Screening Library Expansion with Non-Difluorobenzyl Chemotypes

Procurement for kinase inhibitor screening decks targeting the PI3K/PDK1/Akt signaling axis. CAS 941953-25-9 provides a commercially accessible entry into the 3-nitrobenzyl subclass of 2-oxo-1,2-dihydropyridine-3-carboxamide PDK1 inhibitors, which is structurally differentiated from the extensively exemplified 1-(3,4-difluorobenzyl) series dominating the patent literature [1]. Its inclusion in a screening library expands chemical diversity at the N1 position and may yield hits with distinct selectivity profiles against the AGC kinase family, as suggested by the broad PDK1 IC₅₀ range (nM–μM) reported across Formula (I) compounds in EP3307726A1 [1]. For hit-to-lead programs, the 3-nitro group offers a synthetic handle for subsequent reduction to 3-amino and further derivatization, providing a vector for library expansion that is not available with fluorinated benzyl analogs [2].

Cannabinoid CB₂ Receptor Structure-Activity Relationship Studies with C5-Unsubstituted 2-Oxo Baseline Compound

Use as a C5-unsubstituted reference compound in systematic CB₂R SAR studies. The University of Pisa CB₂R ligand program established that the C5 position of the 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold is the primary determinant of functional activity (agonism vs. inverse agonism vs. antagonism) at CB₂R [3]. CAS 941953-25-9, lacking a C5 substituent, serves as the appropriate baseline for determining the intrinsic functional activity of the unsubstituted core scaffold. Subsequent C5 modification (halogenation, arylation, alkylation) of this compound enables systematic mapping of how steric and electronic perturbations at C5 shift CB₂R functional output, a medicinal chemistry workflow that is inaccessible using C5-pre-substituted or 6-oxo analogs [3].

Ortho-Steric-Hindrance-Free N-Aryl Carboxamide Probe for Target Engagement Assays

Deployment as a probe compound in biochemical and biophysical target engagement assays where unhindered carboxamide NH hydrogen-bonding is critical for target interaction. The 3,4-dimethylphenyl substitution pattern places both methyl groups distal to the amide linkage (meta and para), eliminating ortho steric hindrance that can impede hydrogen-bond formation between the carboxamide NH and backbone carbonyl groups in kinase hinge regions [1]. This structural feature distinguishes CAS 941953-25-9 from 2,x-dimethylphenyl analogs and makes it suitable for assays where ortho-substituent-driven conformational restriction of the N-aryl amide would confound SAR interpretation [1]. In fragment-based drug discovery, the unhindered NH may facilitate detection of weak initial binding events by SPR or TSAs that could be masked by steric clash in ortho-substituted analogs.

Metabolic Stability Assessment of Direct N-Benzyl vs. N-Benzyloxy Linked Dihydropyridinones

Comparative metabolic stability studies evaluating the direct C–N benzyl linkage (CAS 941953-25-9) versus the N–O–C benzyloxy linkage present in related analogs (e.g., N-(2,4-dimethylphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide). The direct N-benzyl bond is expected to resist reductive N–O cleavage under nitroreductase-mediated metabolism, potentially conferring longer compound half-life in cell-based assays conducted under hypoxic or reducing conditions [2]. Procurement of both linkage types enables head-to-head stability comparison in liver microsome or hepatocyte incubation assays, generating data to guide linker selection in future lead optimization campaigns within the 2-oxo-1,2-dihydropyridine-3-carboxamide series [1].

Quote Request

Request a Quote for N-(3,4-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.